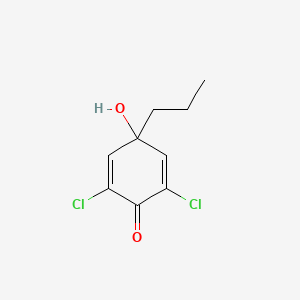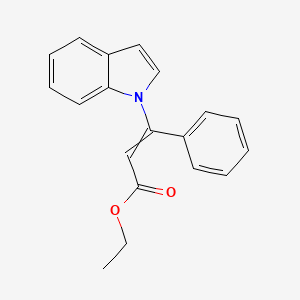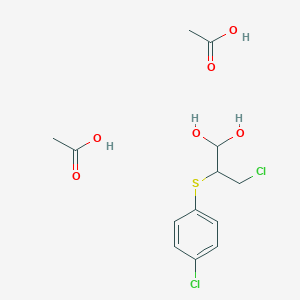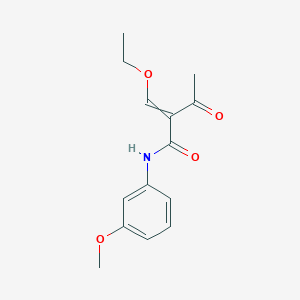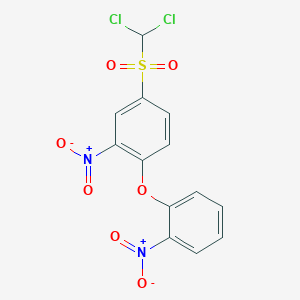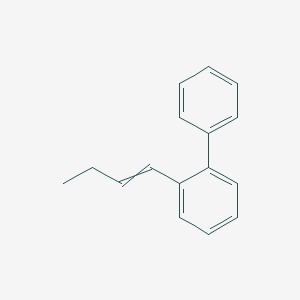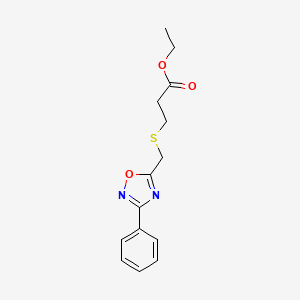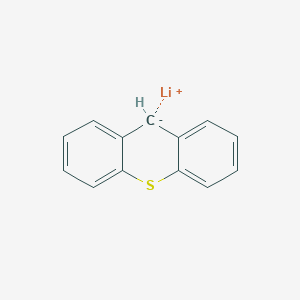
lithium;9H-thioxanthen-9-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;9H-thioxanthen-9-ide is a compound that belongs to the class of thioxanthones. Thioxanthones are known for their unique photophysical properties and are widely used in various fields such as photopolymerization, photoredox catalysis, and as photoinitiators in 3D printing technologies
Preparation Methods
The synthesis of lithium;9H-thioxanthen-9-ide can be achieved through several methods. One common synthetic route involves the deprotonation of 9H-thioxanthone using a strong base such as lithium diisopropylamide (LDA) followed by the addition of lithium chloride . Another method involves the use of lithiocuprates, prepared from copper (II) chloride and lithium 2,2,6,6-tetramethylpiperidide (LTMP), for the deprotonative metalation of aromatic compounds . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Lithium;9H-thioxanthen-9-ide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to thioxanthone-9-one using oxidizing agents such as potassium permanganate . Reduction reactions involve the conversion of thioxanthone-9-one to thioxanthen-9-ol using reducing agents like lithium aluminum hydride (LiAlH4) . . The major products formed from these reactions include various substituted thioxanthones and thioxanthenes.
Scientific Research Applications
Lithium;9H-thioxanthen-9-ide has a wide range of scientific research applications. In chemistry, it is used as a photoinitiator in photopolymerization processes, enabling the creation of high-resolution 3D structures . In biology, thioxanthone derivatives have been studied for their potential as photosensitizers in photodynamic therapy for cancer treatment . In medicine, these compounds are being explored for their ability to inhibit DNA synthesis and mammalian topoisomerase type II, making them potential candidates for anticancer drugs . In industry, this compound is used in the production of polymers, coatings, and adhesives due to its excellent photophysical properties .
Mechanism of Action
The mechanism of action of lithium;9H-thioxanthen-9-ide involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound is excited to a triplet state, which can then participate in various photochemical processes such as polymerization and redox reactions . The molecular targets and pathways involved include the inhibition of DNA synthesis and mammalian topoisomerase type II, which are crucial for cell division and proliferation . This makes this compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Lithium;9H-thioxanthen-9-ide can be compared with other similar compounds such as xanthones and azaxanthones. Xanthones are oxygen-containing dibenzo-γ-pyrone heterocyclic compounds that exhibit a wide range of biological activities . Azaxanthones, on the other hand, contain nitrogen atoms in the aromatic moiety and are known for their higher solubility in water and better chromophore properties .
Properties
CAS No. |
61574-24-1 |
|---|---|
Molecular Formula |
C13H9LiS |
Molecular Weight |
204.2 g/mol |
IUPAC Name |
lithium;9H-thioxanthen-9-ide |
InChI |
InChI=1S/C13H9S.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1 |
InChI Key |
GTLUUSBIIIHBJG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


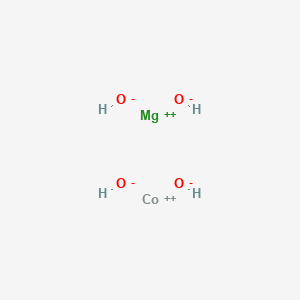
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
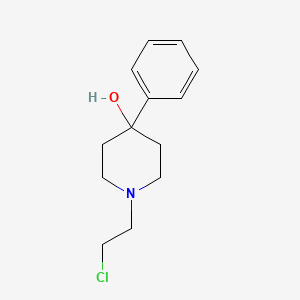
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
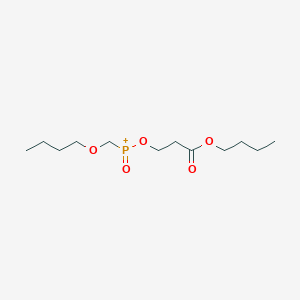
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
